
Guanine-13C5,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanine-13C5,15N5 is a stable isotope-labeled compound of guanine, which is one of the fundamental components of nucleic acids, including deoxyribonucleic acid and ribonucleic acid . Guanine is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds . The labeling with carbon-13 and nitrogen-15 isotopes makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C5,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of isotope-labeled precursors and specific reaction conditions . One common method involves the reaction of an amine with an activated guanine precursor, followed by deprotection to yield the labeled guanine . Thiourea derivatives and S-methylisothiourea are often used as guanidylating agents in these reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled starting materials and optimized reaction conditions to ensure high yield and purity . The process may include multiple steps of purification and quality control to meet the stringent requirements for research-grade compounds .
化学反応の分析
Types of Reactions
Guanine-13C5,15N5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used . For example, oxidation may yield oxidized guanine derivatives, while substitution reactions may result in the formation of various guanine analogs .
科学的研究の応用
Guanine-13C5,15N5 has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a tracer in studies involving nucleic acid synthesis and metabolism
Biology: Employed in research on DNA and RNA structure, function, and interactions
Medicine: Utilized in pharmacokinetic and metabolic studies to understand the behavior of guanine-containing drugs
Industry: Applied in the development of new diagnostic tools and therapeutic agents
作用機序
The mechanism of action of Guanine-13C5,15N5 involves its incorporation into nucleic acids, where it participates in various biochemical processes . The labeled isotopes allow for precise tracking and quantification of guanine in different biological systems . Guanine interacts with specific molecular targets, such as enzymes involved in nucleic acid metabolism, and modulates their activity . This interaction is crucial for understanding the compound’s effects on cellular functions and its potential therapeutic applications .
類似化合物との比較
Guanine-13C5,15N5 can be compared with other isotope-labeled guanine compounds, such as Guanine-13C5 and Guanine-15N5 . While these compounds share similar structural features, the specific labeling with both carbon-13 and nitrogen-15 in this compound provides unique advantages for certain research applications .
List of Similar Compounds
特性
分子式 |
C5H5N5O |
|---|---|
分子量 |
161.057 g/mol |
IUPAC名 |
2-(15N)azanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChIキー |
UYTPUPDQBNUYGX-IIYFYTTLSA-N |
異性体SMILES |
[13CH]1=[15N][13C]2=[13C]([15NH]1)[13C](=O)[15NH][13C](=[15N]2)[15NH2] |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


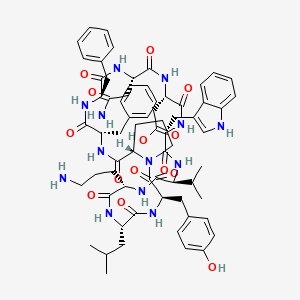
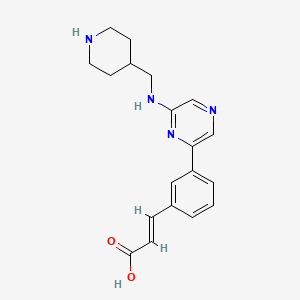
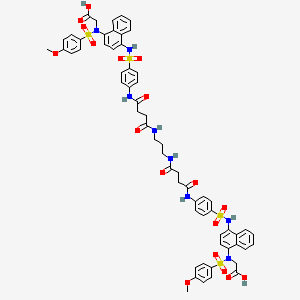
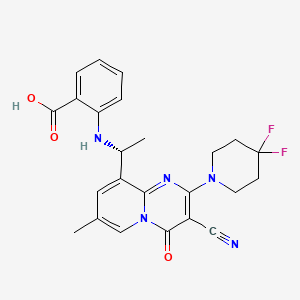
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
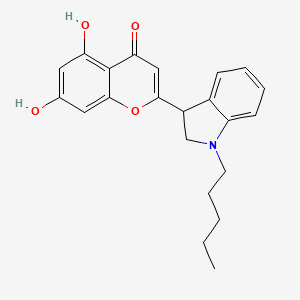
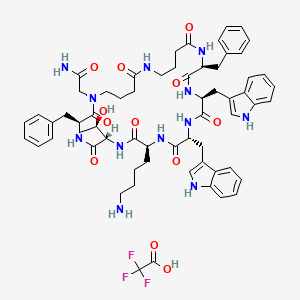
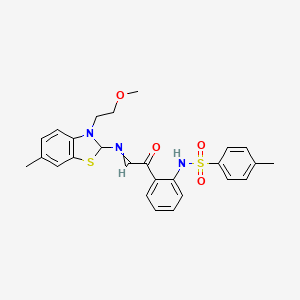
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
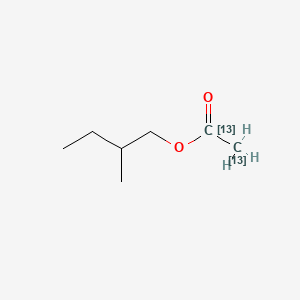
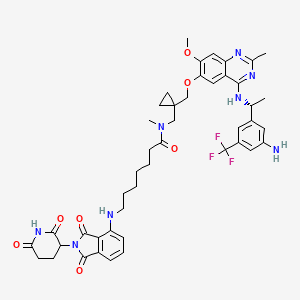
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)

![methyl 2-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[2-[(2S,3S)-2,3-dimethyloxiran-2-yl]-11-hydroxy-10-[(2R,4S,5S,6S)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B15136051.png)
